molecular formula C14H11Cl2NO4S B13377074 3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid

3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13377074
M. Wt: 360.2 g/mol
InChI Key: XHKCFLMTOQXWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the sulfonylation of 4,5-dichloro-2-methylaniline followed by coupling with 3-aminobenzoic acid. The reaction conditions often require the use of a base such as sodium carbonate and a solvent like dioxane or water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and benzoic acid analogs. Examples are:

Uniqueness

What sets 3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid apart is its unique combination of a sulfonamide group with a dichloromethylphenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H11Cl2NO4S

Molecular Weight

360.2 g/mol

IUPAC Name

3-[(4,5-dichloro-2-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H11Cl2NO4S/c1-8-5-11(15)12(16)7-13(8)22(20,21)17-10-4-2-3-9(6-10)14(18)19/h2-7,17H,1H3,(H,18,19)

InChI Key

XHKCFLMTOQXWKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Cl)Cl

Origin of Product

United States

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